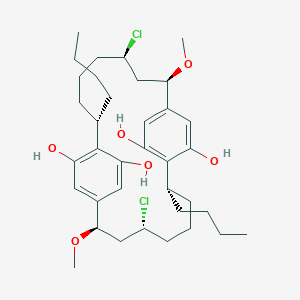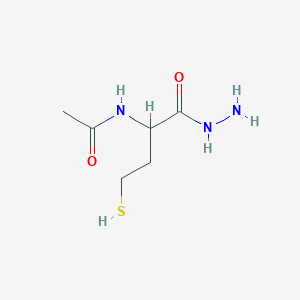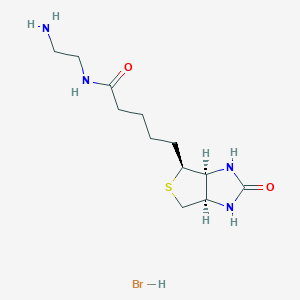
Biotin ethylenediamine hydrobromide
Vue d'ensemble
Description
Biotin ethylenediamine hydrobromide, also known as Neurobiotin™, is a biochemical used in proteomics research . It is a solid, white substance soluble in DMSO . The molecular formula is C12H23BrN4O2S and the molecular weight is 367.31 .
Molecular Structure Analysis
The molecular structure of Biotin ethylenediamine hydrobromide is represented by the formula C12H23BrN4O2S . The compound is a derivative of biotin, a 244 dalton vitamin, which binds with high affinity to both avidins and streptavidins .Chemical Reactions Analysis
Biotin ethylenediamine hydrobromide is widely used to label biomolecules that contain either carboxy, phosphonyl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides that have an aldehyde group .Physical And Chemical Properties Analysis
Biotin ethylenediamine hydrobromide is a solid, white substance that is soluble in DMSO . It has a molecular weight of 367.31 .Applications De Recherche Scientifique
Blood-Brain Barrier Permeability Studies
Biotin ethylenediamine (BED) has been evaluated as a permeability tracer for the blood-brain barrier (BBB) in developing and adult opossums (Monodelphis domestica). Its characteristics, including stability in plasma and low plasma protein binding, make it a suitable marker for studying the effectiveness of tight junctions in cortical vessels during brain development and adulthood (Ek et al., 2006).
Magnetic Nanoparticles in Immunoassay and DNA Detection
In the study of bio-compatible magnetic nanoparticles, ethylenediamine, which is structurally related to biotin ethylenediamine, has been used for suspending nanoparticles. These nanoparticles, in conjunction with avidin-biotin interactions, have been qualitatively analyzed for their application in enzyme-linked immunosorbent assay (ELISA) methods. This indicates potential applications of biotin ethylenediamine hydrobromide in immunoassays and DNA detection technologies (Chan et al., 2006).
Affinity Chromatography
Biotin ethylenediamine hydrobromide could be utilized in affinity chromatography. Functionalization of capillary-channeled polymer (C-CP) fibers with biotin for high-performance liquid chromatography (HPLC) is an example, where biotin-functionalized fibers have shown potential for selective protein separation. This suggests that biotin ethylenediamine hydrobromide could be used for similar purposes in scientific research (Jiang & Marcus, 2014).
Safety And Hazards
The safety data sheet for Biotin ethylenediamine hydrobromide indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of exposure, the recommended first aid measures include moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, flushing eyes with water as a precaution if it comes into contact with eyes, and rinsing mouth with water if swallowed .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZEZHLDUVMMU-GRIHUTHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628730 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin ethylenediamine hydrobromide | |
CAS RN |
216299-38-6 | |
| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



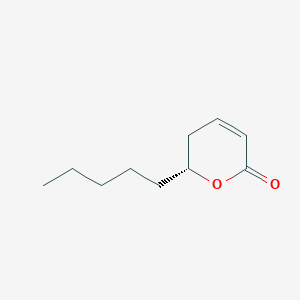
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)

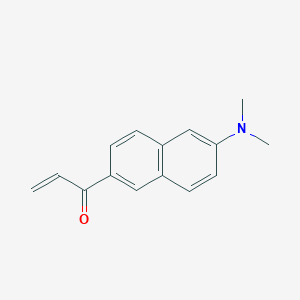
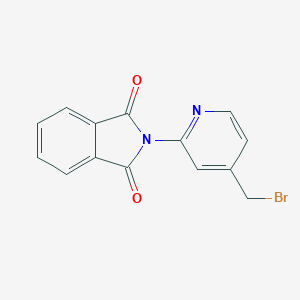

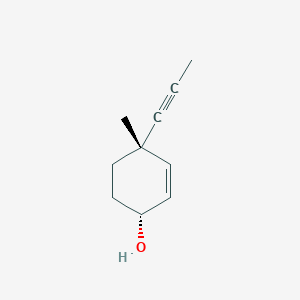

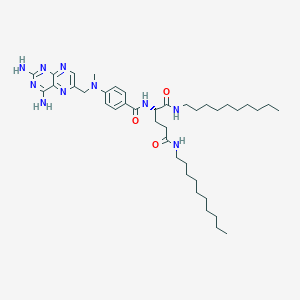

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)

